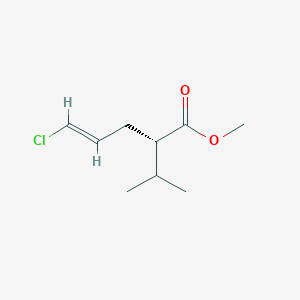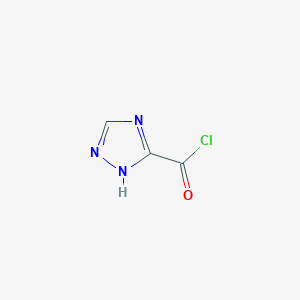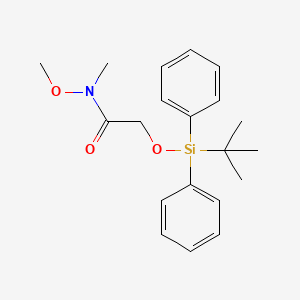
2-(3-Methylbenzoyl)pyridine
Overview
Description
2-(3-Methylbenzoyl)pyridine, also known as 2-(3-MBP), is a chemical compound that belongs to the group of heterocyclic compounds . It has a CAS Number of 59576-24-8 and a molecular weight of 197.24 .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are similar to 2-(3-Methylbenzoyl)pyridine, has been a challenge due to the lack of regioselective control and the indiscriminate addition of alkyl groups to the 2, 3, and 4 positions of pyridine .Molecular Structure Analysis
The molecular structure of 2-(3-Methylbenzoyl)pyridine is represented by the IUPAC name (3-methylphenyl)(2-pyridinyl)methanone . The InChI code for this compound is 1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3 .Physical And Chemical Properties Analysis
2-(3-Methylbenzoyl)pyridine is a liquid at room temperature . It has a molecular weight of 197.24 and a density of 1.114g/cm3 .Scientific Research Applications
Chemical Properties and Industrial Use
“2-(3-Methylbenzoyl)pyridine” is a unique aromatic compound with the CAS Number: 59576-24-8 . It has a molecular weight of 197.24 and is often used industrially . It is characterized by its basicity, water solubility, stability, and hydrogen bond-forming ability .
Role in Medicinal Chemistry
Pyridine moieties, such as the one in “2-(3-Methylbenzoyl)pyridine”, are present in many drugs and pesticides . They are often used in drugs because of their small molecular size .
Bioisostere in Drug Design
Pyridine rings are able to act as the bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings . Their replacement by pyridine moieties is important in drug discovery .
Development of BACE1 Inhibitors
“2-(3-Methylbenzoyl)pyridine” has been used in the development of β-secretase inhibitors for the treatment of Alzheimer’s disease . These inhibitors are designed to prevent the formation of the amyloid β (Aβ) peptide, the main component of the senile plaques found in the brain of AD patients .
Role in Treatment of Heartburn and Peptic Ulcers
Compounds with a pyridine ring, such as “2-(3-Methylbenzoyl)pyridine”, can act as bioisosteres of the imidazole ring . This property makes them useful in the development of H2 receptor antagonists, which are used in the treatment of heartburn and peptic ulcers .
Use in Fluorescent Probes
A new fluorescent probe was designed from Schiff base 2-(pyridine-2-ylmethylene)-phenoxyaniline, which is similar to "2-(3-Methylbenzoyl)pyridine" . This probe was used for selective detection of Cd +2 ion .
Safety and Hazards
Future Directions
The synthesis of 2-methylpyridines, which are structurally similar to 2-(3-Methylbenzoyl)pyridine, has been improved using a continuous flow method . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This suggests that similar improvements could be made in the synthesis of 2-(3-Methylbenzoyl)pyridine.
properties
IUPAC Name |
(3-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRZBNXNHEPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443385 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)pyridine | |
CAS RN |
59576-24-8 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)